2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid
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Overview
Description
2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its guanidine functional groups, which are known for their high basicity and ability to form hydrogen bonds. The presence of sulfuric acid as a counterion enhances its solubility and stability in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to form the desired guanidine compound . The reaction is usually carried out in the presence of a coupling reagent or a metal catalyst to facilitate the formation of the guanidine bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted guanidine derivatives .
Scientific Research Applications
2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s high basicity and planarity contribute to its ability to bind effectively to these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(diaminomethylideneamino)ethyl]guanidine: sulfuric acid
- 2-[2-({2-[(diaminomethylidene)amino]ethyl}[2-(1-ethylcarbamimidamido)ethyl]amino)ethyl]guanidine
Uniqueness
2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid is unique due to its specific arrangement of guanidine groups and the presence of sulfuric acid as a counterion. This combination enhances its solubility, stability, and reactivity compared to similar compounds .
Properties
CAS No. |
62708-53-6 |
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Molecular Formula |
C6H20N10O8S2 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid |
InChI |
InChI=1S/C6H16N10.2H2O4S/c7-3(8)15-5(11)13-1-2-14-6(12)16-4(9)10;2*1-5(2,3)4/h1-2H2,(H6,7,8,11,13,15)(H6,9,10,12,14,16);2*(H2,1,2,3,4) |
InChI Key |
ITDIOCKDLUQLRN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N=C(N)N)N=C(N)N=C(N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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